1,2-Octanoylphosphatidylcholine
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Overview
Description
1,2-Octanoylphosphatidylcholine: is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell membrane structure and function. This compound specifically has octanoyl (eight-carbon) fatty acid chains attached to the glycerol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Octanoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds between the glycerol backbone and the fatty acid chains .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using phospholipase A2 to selectively hydrolyze and re-esterify phosphatidylcholine with octanoic acid. This method ensures high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2-Octanoylphosphatidylcholine can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Substitution: The choline headgroup can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase C are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Octanoic acid and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Scientific Research Applications
1,2-Octanoylphosphatidylcholine has several applications in scientific research:
Mechanism of Action
1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. It integrates into the lipid bilayer of cell membranes, affecting membrane fluidity, permeability, and the activity of membrane-bound proteins . It can also act as a substrate for enzymes such as phospholipases, leading to the production of bioactive lipid mediators that participate in cell signaling pathways .
Comparison with Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Similar in structure but with two octanoyl chains instead of one.
1-Lauroyl-2-acetylphosphatidylcholine: Contains a lauroyl (twelve-carbon) chain and an acetyl group.
1-Hexanoyl-2-octanoylphosphatidylcholine: Contains a hexanoyl (six-carbon) chain and an octanoyl chain.
Uniqueness: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid composition, which influences its physical properties and interactions with other molecules. Its shorter fatty acid chains result in different membrane dynamics and enzyme interactions compared to longer-chain phosphatidylcholines .
Properties
CAS No. |
41017-85-0 |
---|---|
Molecular Formula |
C24H48NO8P |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |
InChI Key |
YHIXRNNWDBPKPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |
Key on ui other cas no. |
111466-75-2 |
Synonyms |
1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |
Origin of Product |
United States |
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